molecular formula C11H14O2 B184297 1-(2-Methoxy-4,5-dimethylphenyl)ethanone CAS No. 91969-74-3

1-(2-Methoxy-4,5-dimethylphenyl)ethanone

Cat. No.: B184297
CAS No.: 91969-74-3
M. Wt: 178.23 g/mol
InChI Key: OSBUMVWTNSHAAG-UHFFFAOYSA-N
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Description

1-(2-Methoxy-4,5-dimethylphenyl)ethanone is an organic compound with the molecular formula C11H14O2. It is a derivative of acetophenone, where the phenyl ring is substituted with methoxy and dimethyl groups. This compound is known for its applications in various chemical reactions and research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Methoxy-4,5-dimethylphenyl)ethanone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 2-methoxy-4,5-dimethylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound often involves similar Friedel-Crafts acylation processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxy-4,5-dimethylphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.

Major Products

    Oxidation: 2-Methoxy-4,5-dimethylbenzoic acid.

    Reduction: 1-(2-Methoxy-4,5-dimethylphenyl)ethanol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-(2-Methoxy-4,5-dimethylphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-4,5-dimethylphenyl)ethanone depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. In biological systems, it may interact with specific enzymes or receptors, leading to a cascade of biochemical events.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dimethylphenyl)ethanone
  • 1-(2,5-Dimethylphenyl)ethanone
  • 1-(2-Methoxyphenyl)ethanone

Uniqueness

1-(2-Methoxy-4,5-dimethylphenyl)ethanone is unique due to the specific positioning of the methoxy and dimethyl groups on the phenyl ring. This unique structure can influence its reactivity and interactions in chemical and biological systems, making it distinct from other similar compounds.

Properties

IUPAC Name

1-(2-methoxy-4,5-dimethylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-7-5-10(9(3)12)11(13-4)6-8(7)2/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBUMVWTNSHAAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)OC)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90356280
Record name 1-(2-methoxy-4,5-dimethylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91969-74-3
Record name 1-(2-methoxy-4,5-dimethylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 91969-74-3
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